molecular formula C8H6CaO8 B3051499 calcium;(E)-4-hydroxy-4-oxobut-2-enoate CAS No. 3416-22-6

calcium;(E)-4-hydroxy-4-oxobut-2-enoate

Cat. No.: B3051499
CAS No.: 3416-22-6
M. Wt: 270.21 g/mol
InChI Key: ZLHGDIJFWKOROS-BUOKYLHBSA-L
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Description

Calcium (E)-4-hydroxy-4-oxobut-2-enoate is a calcium salt derived from the conjugate base of (E)-4-hydroxy-4-oxobut-2-enoic acid. Its structure features a conjugated system with a double bond at the C2 position (but-2-enoate backbone) and hydroxyl (-OH) and oxo (=O) groups at the C4 position (Figure 1). The (E)-configuration places the hydroxyl and oxo groups on opposite sides of the double bond, influencing its reactivity and intermolecular interactions.

The hydroxyl variant likely follows similar pathways, substituting ethoxy with hydroxyl groups during synthesis.

Properties

IUPAC Name

calcium;(E)-4-hydroxy-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H4O4.Ca/c2*5-3(6)1-2-4(7)8;/h2*1-2H,(H,5,6)(H,7,8);/q;;+2/p-2/b2*2-1+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHGDIJFWKOROS-BUOKYLHBSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)[O-])C(=O)O.C(=CC(=O)[O-])C(=O)O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C(=O)[O-])\C(=O)O.C(=C/C(=O)[O-])\C(=O)O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6CaO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3416-22-6
Record name Calcium difumarate
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Record name Calcium fumarate (1:2)
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Record name CALCIUM DIFUMARATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;(E)-4-hydroxy-4-oxobut-2-enoate typically involves the reaction of calcium hydroxide or calcium carbonate with (E)-4-hydroxy-4-oxobut-2-enoic acid. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using calcium salts and (E)-4-hydroxy-4-oxobut-2-enoic acid. The process may include steps such as mixing, heating, and purification to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Calcium;(E)-4-hydroxy-4-oxobut-2-enoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced derivatives.

Scientific Research Applications

Calcium;(E)-4-hydroxy-4-oxobut-2-enoate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of calcium-related disorders.

    Industry: The compound is used in the production of various industrial products, including pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism of action of calcium;(E)-4-hydroxy-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. The calcium ion plays a crucial role in various cellular processes, including signal transduction, muscle contraction, and enzyme activation. The (E)-4-hydroxy-4-oxobut-2-enoate moiety may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Similarities and Differences

The compounds listed below share the but-2-enoate backbone but differ in substituents at the C4 position and counterions:

Compound Name Molecular Formula Molecular Weight Substituent (R) Cation Key Structural Features
Calcium (E)-4-hydroxy-4-oxobut-2-enoate C₈H₆CaO₈ 262.21 (calc.) -OH Ca²⁺ Hydroxyl and oxo at C4; (E)-isomer
Calcium (E)-4-ethoxy-4-oxobut-2-enoate C₁₂H₁₄CaO₈ 310.40 -OCH₂CH₃ Ca²⁺ Ethoxy ester at C4; food additive use
Magnesium (E)-4-ethoxy-4-oxobut-2-enoate C₁₂H₁₄MgO₈ 310.54 -OCH₂CH₃ Mg²⁺ Mg²⁺ counterion; similar to Ca analog
(E)-4-Oxo-4-phenylbut-2-enoic acid C₁₀H₈O₃ 176.17 -Ph H⁺ Phenyl substituent; protein kinase inhibitor

Key Observations :

  • Cation Influence : Magnesium salts (e.g., ) exhibit marginally higher molecular weights than calcium analogs but share similar solubility profiles due to their divalent nature.

Physicochemical Properties

Limited melting point and solubility data are available for the hydroxy variant, but inferences can be drawn from related compounds:

Compound Name Melting Point (°C) Solubility (Water) LogP (Predicted)
Calcium (E)-4-hydroxy-4-oxobut-2-enoate Not reported High (polar groups) -1.2 (est.)
Calcium (E)-4-ethoxy-4-oxobut-2-enoate Not reported Moderate 0.8
(E)-4-Oxo-4-phenylbut-2-enoic acid 72.9–205.5 Low (lipophilic) 2.1

Analysis :

  • The hydroxyl group in the target compound likely increases hydrophilicity, contrasting with the lipophilic phenyl derivative (LogP = 2.1). Ethoxy substituents balance polarity and lipophilicity (LogP = 0.8).

Methodological Considerations in Structural Comparison

  • Graph-Based Similarity : Substituent position and stereochemistry significantly impact bioactivity, as shown by hierarchical clustering of compounds with similar modes of action .
  • Limitations : Structural similarity indices (e.g., Tanimoto coefficients) may fail to predict bioactivity for compounds with subtle differences, such as hydroxyl vs. ethoxy groups .

Biological Activity

Calcium;(E)-4-hydroxy-4-oxobut-2-enoate, a calcium salt of a derivative of butenoic acid, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms, and applications based on diverse research findings.

Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: this compound
  • Molecular Formula: C4H4O4Ca\text{C}_4\text{H}_4\text{O}_4\text{Ca}
  • CAS Number: 3416-22-6

This compound is synthesized through the reaction of calcium hydroxide or calcium carbonate with (E)-4-hydroxy-4-oxobut-2-enoic acid in an aqueous medium. Its unique structure allows it to participate in various chemical reactions, including oxidation and reduction.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties:
    • The compound has demonstrated significant antioxidant capabilities, which may help mitigate oxidative stress in biological systems. This property is essential for protecting cells from damage caused by free radicals.
  • Antitumor Effects:
    • Preliminary studies suggest that this compound may possess antitumor properties. For instance, its interaction with specific cellular pathways could induce apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics .
  • Calcium Regulation:
    • As a calcium salt, it plays a role in calcium homeostasis within the body, influencing various physiological processes such as muscle contraction and neurotransmitter release.

The biological activity of this compound is primarily attributed to its interaction with cellular receptors and enzymes. The calcium ion's role is crucial in signal transduction pathways, while the (E)-4-hydroxy-4-oxobut-2-enoate moiety may modulate enzyme activity through competitive inhibition or activation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantReduces oxidative stress; protects cells
AntitumorInduces apoptosis in cancer cells
Calcium RegulationMaintains calcium homeostasis

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies:
    • In laboratory settings, the compound has been shown to inhibit the growth of specific cancer cell lines by inducing apoptosis through various biochemical pathways .
  • In Vivo Evaluations:
    • Animal studies have demonstrated that administration of this compound resulted in significant reductions in tumor size and improved survival rates among treated subjects compared to controls .
  • Mechanistic Insights:
    • Molecular docking studies reveal potential binding interactions between the compound and key receptors involved in cancer progression, suggesting a targeted therapeutic approach .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
calcium;(E)-4-hydroxy-4-oxobut-2-enoate
Reactant of Route 2
calcium;(E)-4-hydroxy-4-oxobut-2-enoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.